molecular formula C7H3BrKN3O2 B2763775 potassium 3-bromopyrazolo[1,5-a]pyrazine-4-carboxylate CAS No. 2375273-50-8

potassium 3-bromopyrazolo[1,5-a]pyrazine-4-carboxylate

Cat. No.: B2763775
CAS No.: 2375273-50-8
M. Wt: 280.122
InChI Key: YRURKZIMIYJXTF-UHFFFAOYSA-M
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Description

potassium 3-bromopyrazolo[1,5-a]pyrazine-4-carboxylate is a chemical compound with the molecular formula C7H4BrN3O2K. It is a potassium salt of 3-bromopyrazolo[1,5-a]pyrazine-4-carboxylic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium;3-bromopyrazolo[1,5-a]pyrazine-4-carboxylate typically involves the bromination of pyrazolo[1,5-a]pyrazine-4-carboxylic acid followed by neutralization with potassium hydroxide. The reaction conditions often include the use of a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane, followed by the addition of potassium hydroxide in an aqueous medium to form the potassium salt .

Industrial Production Methods

Industrial production methods for potassium;3-bromopyrazolo[1,5-a]pyrazine-4-carboxylate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

potassium 3-bromopyrazolo[1,5-a]pyrazine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyrazolo[1,5-a]pyrazine derivatives, oxidized or reduced forms of the compound, and coupled products with various aryl or alkyl groups .

Scientific Research Applications

potassium 3-bromopyrazolo[1,5-a]pyrazine-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and other enzyme inhibitors.

    Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or photophysical properties.

    Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving kinase activity and signal transduction.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of potassium;3-bromopyrazolo[1,5-a]pyrazine-4-carboxylate involves its interaction with specific molecular targets, such as kinases. The compound can inhibit kinase activity by binding to the active site or allosteric sites, thereby blocking the phosphorylation of substrates and subsequent signal transduction pathways. This inhibition can lead to the modulation of cellular processes such as proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    3-bromopyrazolo[1,5-a]pyrazine-4-carboxylic acid: The parent acid form of the compound.

    Potassium;3-chloropyrazolo[1,5-a]pyrazine-4-carboxylate: A similar compound with a chlorine atom instead of bromine.

    Potassium;3-iodopyrazolo[1,5-a]pyrazine-4-carboxylate: A similar compound with an iodine atom instead of bromine.

Uniqueness

potassium 3-bromopyrazolo[1,5-a]pyrazine-4-carboxylate is unique due to its specific bromine substitution, which can impart distinct reactivity and biological activity compared to its chlorine or iodine analogs. The bromine atom can participate in unique interactions and reactions, making this compound valuable for specific applications in medicinal chemistry and material science .

Properties

IUPAC Name

potassium;3-bromopyrazolo[1,5-a]pyrazine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2.K/c8-4-3-10-11-2-1-9-5(6(4)11)7(12)13;/h1-3H,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRURKZIMIYJXTF-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)Br)C(=N1)C(=O)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrKN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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